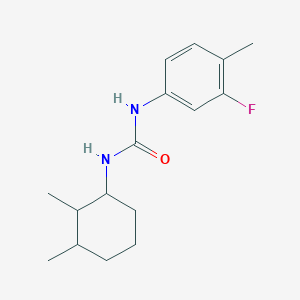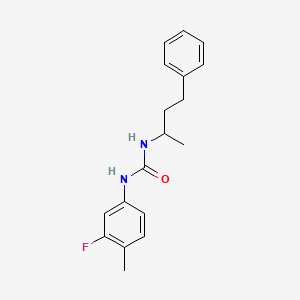
N-cyclopropyl-N'-(3-fluoro-4-methylphenyl)urea
Übersicht
Beschreibung
N-cyclopropyl-N'-(3-fluoro-4-methylphenyl)urea, also known as CFMPU, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. CFMPU is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.
Wirkmechanismus
N-cyclopropyl-N'-(3-fluoro-4-methylphenyl)urea acts as a non-competitive antagonist of the NMDA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in a reduction in the activity of the receptor, which in turn affects synaptic plasticity and memory formation. N-cyclopropyl-N'-(3-fluoro-4-methylphenyl)urea has also been shown to have an allosteric effect on the receptor, which means that it can modulate the receptor's activity in a manner that is independent of glutamate binding.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(3-fluoro-4-methylphenyl)urea has been shown to modulate the activity of NMDA receptors in a dose-dependent manner. At low concentrations, it can enhance the activity of the receptor, while at high concentrations, it can completely block the receptor's activity. N-cyclopropyl-N'-(3-fluoro-4-methylphenyl)urea has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, as well as to reduce pain perception in animal models of chronic pain. N-cyclopropyl-N'-(3-fluoro-4-methylphenyl)urea has also been shown to have potential as a treatment for depression and schizophrenia, although more research is needed in this area.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopropyl-N'-(3-fluoro-4-methylphenyl)urea is its potency and selectivity as an NMDA receptor antagonist. This makes it a valuable tool for studying the role of NMDA receptors in various physiological and pathological processes. However, one limitation of N-cyclopropyl-N'-(3-fluoro-4-methylphenyl)urea is its relatively short half-life, which means that it needs to be administered frequently in order to maintain its pharmacological effects.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-N'-(3-fluoro-4-methylphenyl)urea. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its effects on synaptic plasticity and memory formation in more detail, as well as to investigate its potential as a tool for enhancing cognitive function. Additionally, more research is needed to understand the mechanisms underlying N-cyclopropyl-N'-(3-fluoro-4-methylphenyl)urea's effects on pain perception and psychiatric disorders, as well as to develop more potent and selective NMDA receptor antagonists.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N'-(3-fluoro-4-methylphenyl)urea has been used extensively in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to modulate synaptic plasticity and memory formation, as well as to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-cyclopropyl-N'-(3-fluoro-4-methylphenyl)urea has also been used as a tool to investigate the role of NMDA receptors in pain perception, addiction, and psychiatric disorders such as depression and schizophrenia.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-7-2-3-9(6-10(7)12)14-11(15)13-8-4-5-8/h2-3,6,8H,4-5H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPFFMAWWDAYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethyl-5-methyl-5'-phenyl-3'-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-3H,3'H-4,4'-biimidazole](/img/structure/B4284141.png)
![4-(2-chloro-6-fluorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4284146.png)
![N-(4-ethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284154.png)

![N-[3-(methylthio)phenyl]-N'-(2-phenylethyl)urea](/img/structure/B4284170.png)
![N-(1-methyl-3-phenylpropyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284171.png)
![N-(2,3-dimethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284176.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284178.png)
![N-(3,4-dichlorobenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284184.png)
![N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284197.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4284206.png)


![N-[3-(methylthio)phenyl]-4-[3-(trifluoromethyl)benzyl]-1-piperazinecarboxamide](/img/structure/B4284239.png)